![molecular formula C23H24O2 B14480814 1(2H)-Naphthalenone, 3,4-dihydro-2-[(2-oxocyclohexyl)phenylmethyl]- CAS No. 65419-99-0](/img/structure/B14480814.png)
1(2H)-Naphthalenone, 3,4-dihydro-2-[(2-oxocyclohexyl)phenylmethyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1(2H)-Naphthalenone, 3,4-dihydro-2-[(2-oxocyclohexyl)phenylmethyl]- is a complex organic compound with a unique structure that combines elements of naphthalenone and cyclohexyl groups
Vorbereitungsmethoden
The synthesis of 1(2H)-Naphthalenone, 3,4-dihydro-2-[(2-oxocyclohexyl)phenylmethyl]- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Naphthalenone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Cyclohexyl Group: This step often involves the use of Grignard reagents or other organometallic compounds to introduce the cyclohexyl group onto the naphthalenone core.
Final Assembly: The final step involves the coupling of the phenylmethyl group to the cyclohexyl-substituted naphthalenone, often using palladium-catalyzed cross-coupling reactions.
Industrial production methods may involve similar steps but are optimized for scale, yield, and cost-effectiveness. These methods often use continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Analyse Chemischer Reaktionen
1(2H)-Naphthalenone, 3,4-dihydro-2-[(2-oxocyclohexyl)phenylmethyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone groups to alcohols.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum, and other transition metals for coupling reactions.
Major products formed from these reactions include various substituted naphthalenones, alcohols, and carboxylic acids.
Wissenschaftliche Forschungsanwendungen
1(2H)-Naphthalenone, 3,4-dihydro-2-[(2-oxocyclohexyl)phenylmethyl]- has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used in the synthesis of novel polymers and materials with unique optical and electronic properties.
Biological Research: The compound is investigated for its interactions with various biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.
Wirkmechanismus
The mechanism of action of 1(2H)-Naphthalenone, 3,4-dihydro-2-[(2-oxocyclohexyl)phenylmethyl]- involves its interaction with specific molecular targets and pathways. For example, in anti-inflammatory applications, it may inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), reducing the production of pro-inflammatory mediators . In anticancer research, it may induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation.
Vergleich Mit ähnlichen Verbindungen
1(2H)-Naphthalenone, 3,4-dihydro-2-[(2-oxocyclohexyl)phenylmethyl]- can be compared with other similar compounds, such as:
Naphtho[1,2-e][1,3]oxazines: These compounds share a similar naphthalenone core but differ in the substituents and functional groups attached to the ring.
Cyclohexyl-Substituted Naphthalenones: These compounds have similar cyclohexyl groups but may vary in the position and type of other substituents.
The uniqueness of 1(2H)-Naphthalenone, 3,4-dihydro-2-[(2-oxocyclohexyl)phenylmethyl]- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
65419-99-0 |
|---|---|
Molekularformel |
C23H24O2 |
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
2-[(2-oxocyclohexyl)-phenylmethyl]-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C23H24O2/c24-21-13-7-6-12-19(21)22(17-9-2-1-3-10-17)20-15-14-16-8-4-5-11-18(16)23(20)25/h1-5,8-11,19-20,22H,6-7,12-15H2 |
InChI-Schlüssel |
GOGXVHSGFDRPMS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(=O)C(C1)C(C2CCC3=CC=CC=C3C2=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



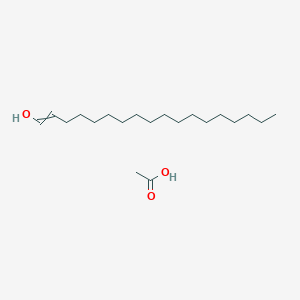
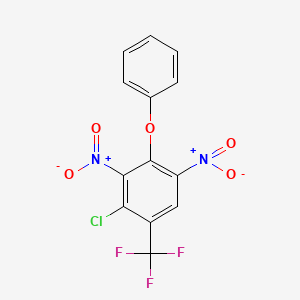

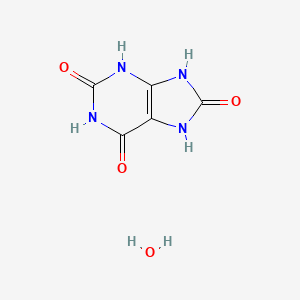


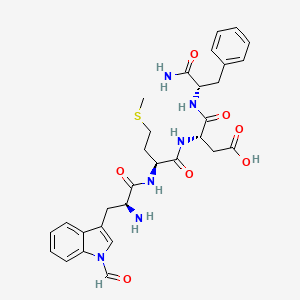
![1H-Imidazolium, 1-ethyl-2-heptadecyl-4,5-dihydro-3-[2-[(1-oxooctadecyl)amino]ethyl]-, ethyl sulfate](/img/structure/B14480791.png)
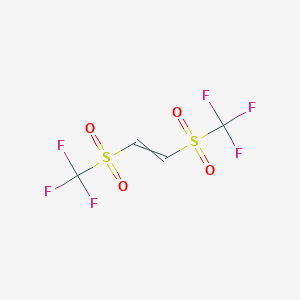
![N-[2-(Acetylsulfanyl)ethyl]-N,N-dimethylhexadecan-1-aminium bromide](/img/structure/B14480798.png)

oxophosphanium](/img/structure/B14480820.png)

